molecular formula C9H14 B13708201 2-Isopropyl-1,3-cyclohexadiene

2-Isopropyl-1,3-cyclohexadiene

Cat. No.: B13708201
M. Wt: 122.21 g/mol
InChI Key: VILCTEZPMKNBPD-UHFFFAOYSA-N
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Description

2-Isopropyl-1,3-cyclohexadiene is an organic compound with the molecular formula C9H14 It is a derivative of cyclohexadiene, where an isopropyl group is attached to the second carbon of the cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyl-1,3-cyclohexadiene can be synthesized through several methods. One common approach involves the dehydrobromination of 1,2-dibromocyclohexane using a strong base such as sodium hydride in a solvent like triethylene glycol dimethyl ether . The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures (100-110°C). The product is then purified through distillation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include advanced techniques such as fractional distillation and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1,3-cyclohexadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., sodium methoxide) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of isopropylcyclohexanone or isopropylcyclohexanol.

    Reduction: Formation of isopropylcyclohexane.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Isopropyl-1,3-cyclohexadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-1,3-cyclohexadiene in chemical reactions involves the interaction of its conjugated diene system with various reagents. For example, in electrophilic addition reactions, the compound can form carbocation intermediates that lead to the formation of addition products . The presence of the isopropyl group influences the reactivity and stability of these intermediates, affecting the overall reaction pathway.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexadiene: The parent compound without the isopropyl group.

    1,3-Cyclohexadiene: A similar diene with different substitution patterns.

    Isopropylcyclohexane: A saturated analog without the double bonds.

Uniqueness

2-Isopropyl-1,3-cyclohexadiene is unique due to the presence of both the isopropyl group and the conjugated diene system. This combination imparts distinct chemical properties, such as enhanced reactivity in cycloaddition reactions and specific steric effects that influence its behavior in various chemical processes .

Properties

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

2-propan-2-ylcyclohexa-1,3-diene

InChI

InChI=1S/C9H14/c1-8(2)9-6-4-3-5-7-9/h4,6-8H,3,5H2,1-2H3

InChI Key

VILCTEZPMKNBPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CCCC=C1

Origin of Product

United States

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